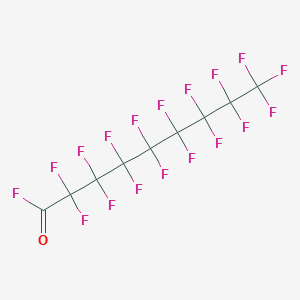

Perfluorononanoyl fluoride

Description

Overview of Perfluorinated Acyl Fluorides in Contemporary Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. nih.govcas.cncas.cn The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. nih.govwikipedia.org This stability is a key reason for their widespread application in creating robust materials and metabolically stable drugs. nih.govtaylorandfrancis.com

Within this field, perfluorinated acyl fluorides (PFAFs) are a class of reactive intermediates characterized by a perfluoroalkyl chain attached to a carbonyl fluoride (B91410) group (-COF). They are valuable reagents in synthesis due to the unique properties conferred by the extensive fluorination. Unlike their hydrocarbon counterparts, the electron-withdrawing nature of the perfluoroalkyl group enhances the electrophilicity of the carbonyl carbon, making PFAFs potent acylating agents.

The synthesis of PFAFs can be achieved through various methods, including the electrochemical fluorination (ECF) of corresponding hydrocarbon acyl halides or via direct fluorination techniques. nih.gov For instance, the electrochemical fluorination of octanoyl chloride produces perfluorooctanoyl fluoride, albeit as part of a mixture of isomers. wikipedia.org More advanced methods, such as the PERFECT (Perfluorination of Esterified Compounds followed by Thermolysis) process, have been developed to produce PFAFs from non-fluorinated precursors, which can suppress dangerous side reactions often associated with direct fluorination. nih.gov

Perfluorinated acyl fluorides serve as crucial building blocks for a wide range of other fluorinated compounds. They can be hydrolyzed to form the corresponding perfluorocarboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), or reacted with amines and alcohols to produce amides and esters, respectively. wikipedia.org Their reactivity makes them essential precursors for creating fluorosurfactants, fluoropolymers, and other high-performance materials. wikipedia.orgwikipedia.org

Academic and Research Significance of Perfluorononanoyl Fluoride in Synthetic and Mechanistic Studies

This compound (C₈F₁₇COF) is a noteworthy long-chain perfluorinated acyl fluoride. While specific studies focusing exclusively on this compound are specialized, its significance can be understood through its role as a representative of long-chain PFAFs and as a direct precursor to other important perfluorinated substances.

In synthetic research, this compound is primarily valued as a reactive intermediate for introducing the perfluorononanoyl group (C₈F₁₇CO-) into molecules. Its hydrolysis leads to the formation of perfluorononanoic acid (PFNA), a nine-carbon perfluorinated carboxylic acid that has been a subject of significant environmental and toxicological research. nih.gov This conversion makes this compound a key starting material for academic studies requiring pure samples of PFNA or its derivatives for analytical and biological investigations.

Furthermore, the compound is a building block for the synthesis of specialized fluorinated materials. Its reactions with various nucleophiles allow for the creation of polymers and surfactants with long perfluorinated tails. These materials are sought after for their unique surface properties, including being both hydrophobic (water-repellent) and lipophobic (oil-repellent). wikipedia.org Research in this area explores the creation of advanced coatings, emulsifiers for fluoropolymer synthesis, and other materials that require extreme chemical resistance and low surface energy. wikipedia.orgtaylorandfrancis.com

From a mechanistic standpoint, this compound and its homologs are subjects of study in understanding the reaction kinetics and pathways of nucleophilic acyl substitution. The influence of the long, highly electronegative C₈F₁₇ chain on the reactivity of the acyl fluoride group provides valuable data for physical organic chemists. These studies help in refining theoretical models of reaction mechanisms and in designing more efficient synthetic routes for complex fluorinated molecules.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | nih.gov |

| Molecular Formula | C₉F₁₈O | nih.gov |

| Molecular Weight | 466.07 g/mol | nih.gov |

| CAS Number | 558-95-2 | nih.gov |

| Monoisotopic Mass | 465.9661715 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 18 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCKTXXONYSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895554 | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-95-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Perfluorononanoyl Fluoride and Analogous Perfluoroacyl Fluorides

Electrochemical Fluorination (ECF) as a Route to Perfluoroacyl Fluoride (B91410) Precursors

Electrochemical fluorination (ECF) represents a foundational and historically significant industrial method for the production of perfluoroacyl fluorides. ineris.frgoogle.com The process, often referred to as the Simons ECF process, involves the electrolysis of a hydrocarbon starting material dissolved in anhydrous hydrogen fluoride. nih.govresearchgate.netkyoto-u.ac.jp A direct electrical current, typically at a low voltage of 5 to 7 volts, is passed through the solution, systematically replacing all hydrogen atoms on the organic molecule with fluorine atoms. kyoto-u.ac.jpnih.gov

For the synthesis of perfluoroacyl fluorides like perfluorononanoyl fluoride, the corresponding hydrocarbon acyl fluoride (e.g., nonanoyl fluoride) serves as the precursor. nih.govkyoto-u.ac.jp This precursor is subjected to electrolysis in a cell equipped with a nickel anode and an iron or nickel cathode. researchgate.netkyoto-u.ac.jp The resulting perfluoroacyl fluorides can then be hydrolyzed to produce the corresponding perfluorocarboxylic acids (PFCAs). nih.gov

A notable drawback of the ECF process is its often low to moderate yields, which can range from 10% to 80% depending on the chain length of the starting material. kyoto-u.ac.jpscholaris.ca The aggressive, free-radical nature of the reaction can lead to significant side reactions, including carbon chain rearrangement and fragmentation. nih.gov This results in a product mixture containing not only the desired linear perfluoroacyl fluoride but also branched isomers and shorter-chain degradation products. nih.govresearchgate.net For instance, the ECF production of PFOA precursors historically yielded a mixture of approximately 78% linear and 22% branched isomers. nih.gov

Table 1: Overview of Electrochemical Fluorination (ECF) for Perfluoroacyl Fluorides

| Parameter | Description |

|---|---|

| Process Name | Simons Electrochemical Fluorination |

| Precursors | Hydrocarbon carboxylic acids or their derivatives (e.g., acyl fluorides, sulfonyl fluorides) ineris.frnih.govresearchgate.net |

| Reagents | Anhydrous Hydrogen Fluoride (HF) nih.govkyoto-u.ac.jp |

| Apparatus | Electrolytic cell with Nickel Anode and Iron/Nickel Cathode researchgate.netkyoto-u.ac.jp |

| Voltage | Typically 5-6 Volts researchgate.netkyoto-u.ac.jp |

| Products | Mixture of linear and branched perfluoroacyl fluorides nih.gov |

| Yields | Often low to moderate (10-80%), with side-product formation kyoto-u.ac.jpscholaris.ca |

Telomerization Processes and Associated Perfluoroacyl Fluoride Synthesis Pathways

Telomerization is another major industrial process used to manufacture perfluoroalkyl chains, which are the backbones of compounds like this compound. google.comfluorine1.ru This method produces predominantly linear products, in contrast to the mixed isomers from ECF. nih.gov The process involves the reaction of a "telogen," typically a short-chain perfluoroalkyl iodide such as pentafluoroethyl iodide (C₂F₅I), with a "taxogen," which is most commonly tetrafluoroethylene (B6358150) (TFE). ineris.frnih.gov

The reaction is initiated to form the telogen, which then undergoes radical chain propagation where units of TFE are repeatedly added, extending the perfluoroalkyl chain. The result is a mixture of perfluoroalkyl iodides (PFAIs) with varying, but typically even-numbered, chain lengths. nih.gov

While telomerization does not directly yield perfluoroacyl fluorides, the resulting PFAIs are key intermediates that can be converted to the desired acyl fluorides through subsequent reactions. nih.govfluorine1.ru A primary pathway involves the oxidation of the perfluoroalkyl iodide to form the corresponding perfluorocarboxylic acid (PFCA). nih.gov This PFCA can then be converted to this compound using methods described in the following section. This multi-step route provides a pathway from the foundational telomerization process to the target acyl fluoride.

Conversion Strategies from Perfluorinated Carboxylic Acids to Perfluoroacyl Fluorides

The conversion of stable perfluorinated carboxylic acids (PFCAs), such as perfluorononanoic acid (PFNA), into the more reactive this compound is a critical synthetic step. Several deoxyfluorinating reagents have been developed to facilitate this transformation directly, avoiding the need for harsher, less selective methods.

Modern approaches utilize reagents that can smoothly replace the hydroxyl group of the carboxylic acid with a fluorine atom under mild conditions. These include sulfur-based fluorinating agents and other specialized compounds.

Key Deoxyfluorinating Reagents for PFCA Conversion:

(Diethylamino)sulfur trifluoride (DAST)

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

(Diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E®)

Cyanuric fluoride

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃)

Recent research has highlighted the efficacy of benzothiazolium reagents, such as BT-SCF₃. These easy-to-handle solid reagents can convert carboxylic acids to acyl fluorides efficiently. Mechanistic studies suggest that the reaction can proceed through multiple pathways, sometimes allowing the reagent to be used in sub-stoichiometric amounts. This method is particularly valuable as it allows for one-pot protocols where the generated acyl fluoride is immediately reacted with a nucleophile, such as an amine, to form amides or peptides in high yields.

Novel Synthetic Approaches and Catalytic Enhancements for Perfluoroacyl Fluoride Formation

Beyond traditional methods, several novel strategies have emerged for the synthesis of perfluoroacyl fluorides, offering improved selectivity and access to complex structures.

One significant development is the PERFECT (PERFluorination of an Esterified Compound then Thermolysis) process. fluorine1.ru This methodology involves a multi-step sequence starting from a non-fluorinated hydrocarbon alcohol. The alcohol is first reacted with a perfluoroacyl fluoride to create a partially fluorinated ester. This ester is then subjected to liquid-phase direct fluorination using elemental fluorine, which converts all C-H bonds to C-F bonds. fluorine1.ru A final thermolysis step yields the desired perfluorinated product and recovers the starting perfluoroacyl fluoride, which can be recycled. fluorine1.ru The PERFECT process has been successfully applied to create various perfluorinated molecules, including diacyl fluorides. fluorine1.ru

Catalytic enhancements have also been a focus of research. The pyrolysis of certain perfluoro-2-alkoxypropionic acids, formed from the reaction of a perfluoroacyl fluoride with hexafluoropropylene oxide (HFPO) in the presence of a catalyst like an alkali metal fluoride (e.g., KF, CsF), can yield perfluoro(alkyl vinyl) ethers. While not a direct route to saturated acyl fluorides, this demonstrates the use of catalysts to manipulate perfluoroacyl fluoride derivatives. Furthermore, pyrolytic rearrangement of compounds like trifluoromethyltrifluorovinylether over a platinum catalyst has been shown to produce perfluoropropionyl fluoride, indicating that catalytic high-temperature processes can be used for their formation. ineris.fr

Table 2: Comparison of Selected Synthetic Methodologies

| Method | Precursor Type | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Hydrocarbon Acyl Fluoride | Anhydrous HF, Electric Current nih.govkyoto-u.ac.jp | Large-scale industrial process google.com | Low selectivity, mixture of isomers, side products nih.govresearchgate.net |

| Telomerization Pathway | Tetrafluoroethylene | Perfluoroalkyl Iodide, Initiators nih.gov | Produces linear chains nih.gov | Indirect route requiring oxidation and subsequent fluorination nih.gov |

| Deoxyfluorination of PFCA | Perfluorocarboxylic Acid | BT-SCF₃, DAST, etc. | High selectivity, mild conditions, one-pot potential | Stoichiometric use of often expensive reagents |

| PERFECT Process | Hydrocarbon Alcohol | Perfluoroacyl Fluoride, Elemental Fluorine, Heat fluorine1.ru | Access from non-fluorinated precursors, recyclability fluorine1.ru | Multi-step process, use of elemental fluorine |

Reaction Pathways and Mechanistic Elucidations of Perfluorononanoyl Fluoride Transformations

Nucleophilic Acyl Substitution Mechanisms Involving Fluoride (B91410) Ion Displacement

The primary reaction pathway for perfluorononanoyl fluoride is nucleophilic acyl substitution, where the fluoride ion is displaced by an incoming nucleophile. This process is fundamental to the synthesis of various perfluorinated derivatives.

Addition-Elimination Pathways in Acyl Fluoride Hydrolysis

The hydrolysis of acyl fluorides, including this compound, generally proceeds through a two-stage addition-elimination mechanism. libretexts.org In this process, a nucleophile, such as a water molecule, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org Subsequently, this intermediate eliminates the leaving group, in this case, the fluoride ion, to yield the corresponding carboxylic acid and regenerate the carbonyl group. libretexts.org

Addition: The nucleophile adds to the carbonyl group.

Elimination: The leaving group is expelled from the tetrahedral intermediate.

While this mechanism is generally accepted, the specific kinetics and the influence of catalysts can vary. For instance, acid catalysis can enhance the electrophilicity of the acyl fluoride, while base catalysis increases the reactivity of the nucleophile. libretexts.org The solvolysis of acyl fluorides like acetyl, butyryl, and benzoyl fluoride in dioxan-water mixtures has been shown to be dependent on the stoichiometric acid concentration rather than just the hydronium ion concentration. rsc.org

Influence of Explicit and Implicit Solvation on Nucleophilic Attack Kinetics

The kinetics of nucleophilic attack on acyl fluorides are significantly influenced by the solvent. Both explicit solvation, involving direct solvent-solute interactions, and implicit solvation, representing the bulk solvent effect, play crucial roles.

The rate of solvolysis of acyl fluorides can be affected by the solvent composition. For example, studies on the solvolysis of benzoyl fluoride in acetone-water mixtures have shown evidence of Brønsted-acid catalysis. rsc.org The solvent can stabilize the transition state of the reaction, thereby affecting the reaction rate. For instance, in nucleophilic substitution reactions, hydrogen bonding between the solvent and the nucleophile can either accelerate or retard the reaction, depending on the specific system. researchgate.net

Reaction Mechanisms with Amine Nucleophiles Leading to Polyfluorinated Amide Formation

The reaction of this compound with amine nucleophiles is a key method for the synthesis of polyfluorinated amides. These amides are a class of compounds that have been identified as byproducts in the synthesis of polyfluorinated sulfonamides. nih.govresearchgate.net The atmospheric oxidation of these amides can lead to the formation of perfluorinated carboxylic acids (PFCAs). nih.gov

The mechanism of this reaction follows the general nucleophilic acyl substitution pathway. The amine, acting as a nucleophile, attacks the carbonyl carbon of the this compound. This is followed by the elimination of a fluoride ion to form the stable amide bond. nih.govresearchgate.net A hydrolysis study showed that the amide bond in N-ethylperfluorooctanamide is stable, with no degradation observed after 8 days at pH 8.5. nih.govresearchgate.net

Generation and Reactivity of Fluorinated Alkoxides from Perfluoroacyl Fluorides

Perfluoroacyl fluorides can serve as precursors for the generation of fluorinated alkoxides, which are valuable intermediates in organic synthesis.

In situ Formation and Stability Considerations of Fluorinated Alkoxides

Fluorinated alkoxides can be prepared in situ from the reaction of perfluoroacyl fluorides with a source of fluoride ions. polimi.it The stability of these alkoxides is a critical factor. Highly fluorinated alcohols, the conjugate acids of these alkoxides, tend to be unstable and can spontaneously eliminate hydrogen fluoride. ru.nl However, the corresponding alkoxide salts are often more stable. ru.nl For example, salts of pentafluoroethanol and heptafluoroisopropanol have been well-described. ru.nl The stability of these alkoxides is influenced by factors such as ion pairing with cations in condensed phases. ru.nl

Role of Negative Hyperconjugation in Alkoxide Nucleophilicity and Structure

Negative hyperconjugation plays a significant role in the structure and reactivity of fluorinated alkoxides. wikipedia.org This phenomenon involves the donation of electron density from a filled p-orbital (on the oxygen atom) to an adjacent antibonding σ* orbital of a C-F bond. wikipedia.org This interaction can stabilize the alkoxide and influences its nucleophilicity.

Investigations into Other Mechanistic Pathways and Intermediate Species

Beyond the primary reaction pathways of this compound, research has delved into alternative mechanistic routes and the identification of transient intermediate species. These investigations are crucial for a comprehensive understanding of its environmental fate and for the development of effective degradation technologies. Key alternative pathways include thermal decomposition mechanisms, radical-initiated reactions, and other nucleophilic attacks.

Thermal Decomposition Pathways and α-Lactone Intermediates

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs), the precursors to this compound, have elucidated a significant mechanistic pathway that involves the formation of a perfluorinated α-lactone intermediate. rsc.org This pathway is initiated by the elimination of a hydrogen fluoride (HF) molecule from the carboxyl group of the corresponding perfluorononanoic acid (PFNA). The resulting highly strained, three-membered α-lactone ring is a short-lived intermediate. rsc.org

This intermediate readily undergoes decarboxylation, losing a molecule of carbon monoxide (CO) and forming a shorter-chain perfluoroacyl fluoride. In the case of PFNA decomposition, this would result in the formation of perfluorooctanoyl fluoride. This perfluoroacyl fluoride can then undergo hydrolysis to form the corresponding shorter-chain PFCA, which can re-enter the decomposition cycle. This stepwise chain-shortening process provides a mechanism for the eventual mineralization of long-chain PFCAs. rsc.org

Radical-Initiated Reactions and Carbon-Carbon Bond Cleavage

Investigations into the thermal decomposition of shorter-chain PFCAs have provided evidence for the significance of radical-initiated reactions and the scission of carbon-carbon (C-C) bonds within the perfluorinated backbone. nih.govnih.govresearchgate.net While the carbon-fluorine (C-F) bond is exceptionally strong, the C-C bonds in the perfluoroalkyl chain are comparatively weaker and susceptible to cleavage at elevated temperatures.

This bond scission leads to the formation of various perfluoroalkyl radicals. These highly reactive radical species can then participate in a variety of subsequent reactions, including:

Recombination: Two radical species can combine to form a new, stable molecule.

Disproportionation: An atom is transferred from one radical to another, resulting in an unsaturated compound and a saturated one.

Reaction with other species: Radicals can react with other molecules present in the system, such as oxygen or water, to form a variety of degradation products.

The thermal recombination of these radical intermediates is a key step in the formation of some of the observed breakdown products during PFCA and, by extension, perfluoroacyl fluoride degradation. nih.govnih.govresearchgate.net

Other Mechanistic Considerations and Intermediate Species

Further research has pointed to other potential mechanistic pathways and the involvement of various reactive species. For instance, studies on the degradation of perfluorooctanoic acid (PFOA), a closely related compound, have shown that reactive oxygen species such as superoxide (B77818) (O₂⁻) and hydroperoxide (HO₂⁻) can contribute to its degradation, whereas hydroxyl radicals (•OH) are less effective. researchgate.net This suggests that similar non-hydroxyl radical pathways could be relevant for the transformation of this compound.

Furthermore, the potential for nucleophilic attack at the carbonyl carbon of the acyl fluoride group by species other than water exists. For example, amine-induced decomposition has been observed for perfluoroalkanesulfonyl fluorides, leading to the formation of perfluorinated alkanes. researchgate.net While a different functional group, this highlights the susceptibility of the sulfur-fluorine bond to nucleophilic attack, a principle that could extend to the carbon-fluorine bond in the acyl fluoride group of this compound under specific conditions.

The table below summarizes the key alternative mechanistic pathways and the associated intermediate species investigated in the transformations related to this compound.

| Mechanistic Pathway | Key Intermediate(s) | Description |

| Thermal Decomposition via α-Lactone | Perfluorinated α-lactone | Formed via HF elimination from the corresponding perfluorocarboxylic acid. It rapidly decomposes to a shorter-chain perfluoroacyl fluoride and carbon monoxide. rsc.org |

| Radical-Initiated C-C Bond Scission | Perfluoroalkyl radicals | Generated by the cleavage of C-C bonds in the perfluoroalkyl chain at high temperatures. These radicals can undergo recombination or react with other species. nih.govnih.govresearchgate.net |

| Reactions with Reactive Oxygen Species | Superoxide (O₂⁻), Hydroperoxide (HO₂⁻) | These species have been shown to be effective in degrading related perfluorinated compounds, suggesting a potential role in the transformation of this compound. researchgate.net |

Derivatization Strategies and Complex Chemical Transformations Involving Perfluorononanoyl Fluoride

Synthesis of Partially Fluorinated Ethers via Alkylation of in situ Generated Fluorinated Alkoxides

A significant application of perfluoroacyl halides, including perfluorononanoyl fluoride (B91410) and its corresponding chloride, is the synthesis of partially fluorinated ethers, also known as hydrofluoroethers (HFEs). fluorine1.ru These compounds are of interest as potential substitutes for ozone-depleting chlorofluorocarbons (CFCs) and as stable electrolyte co-solvents for batteries. cas.cnresearchgate.net The primary synthetic route involves the alkylation of fluorinated alkoxides generated in situ. cas.cnresearchgate.net

The process typically begins with the reaction of a perfluoroacyl halide, such as perfluorononanoyl chloride, with an anhydrous alkali metal fluoride, like potassium fluoride (KF) or cesium fluoride (CsF), in a polar, aprotic solvent such as diglyme (B29089). cas.cnresearchgate.netfluorine1.ru The fluoride ion attacks the carbonyl carbon of the acyl halide, leading to the formation of a perfluoroalkoxide anion (RfCF2O⁻). fluorine1.rufluorine1.ru This intermediate is then alkylated by introducing an alkylating agent to the reaction mixture, yielding the desired partially fluorinated ether (RfCF2OR). cas.cnresearchgate.net Perfluoroacyl chlorides are often preferred as precursors over the corresponding fluorides due to their higher boiling points. cas.cnresearchgate.net For instance, methyl perfluorononyl ether was synthesized in a 78% yield through a one-step procedure where perfluorononanoyl chloride reacted with CsF in diglyme, followed by the addition of dimethyl sulfate (B86663). fluorine1.ru

The choice of alkylating agent profoundly influences the yield and outcome of the synthesis of partially fluorinated ethers. The reactivity of the agent, determined by its electrophilicity, directly correlates with the efficiency of the alkylation of the perfluoroalkoxide intermediate. cas.cnresearchgate.net

Studies comparing various alkylating agents demonstrate a clear trend in product yields. cas.cn Highly powerful alkylating agents like dimethyl sulfate and methyl trifluoromethanesulfonate (B1224126) (methyl triflate) provide good to excellent yields of the corresponding methyl ethers. fluorine1.rucas.cn The reactivity of alkyl sulfonates, in particular, follows a predictable order based on the leaving group's ability to stabilize negative charge. Research shows the order of methylating strength and corresponding ether yield is: methyl triflate > methyl mesylate > methyl tosylate. cas.cn

The reaction between the cesium salt of the perfluorononoxy anion and various alkylating agents highlights this dependency. While a reactive agent like dimethyl sulfate gives a high yield of methyl perfluorononyl ether, less reactive agents such as allyl bromide and ethyl bromoacetate (B1195939) result in significantly lower yields even after extended reaction times at elevated temperatures. fluorine1.rufluorine1.ru This indicates that the rate of alkylation is critically dependent on the activity of the alkylating agent. fluorine1.ru

| Alkylating Agent | Product | Yield (%) | Reference |

| Dimethyl sulfate | n-C₈F₁₇CF₂OCH₃ | 78 | fluorine1.ru |

| Methyl triflate | n-C₈F₁₇CF₂OCH₃ | 85 | cas.cn |

| Ethyl triflate | n-C₈F₁₇CF₂OCH₂CH₃ | 82 | cas.cn |

| Hexyl triflate | n-C₈F₁₇CF₂OC₆H₁₃-n | 60 | cas.cn |

| Methyl mesylate | n-C₈F₁₇CF₂OCH₃ | 29 | cas.cn |

| Methyl tosylate | n-C₈F₁₇CF₂OCH₃ | 17 | cas.cn |

| Allyl bromide | n-C₈F₁₇CF₂OCH₂CH=CH₂ | 28 | fluorine1.rufluorine1.ru |

| Ethyl bromoacetate | n-C₈F₁₇CF₂OCH₂COOEt | 12 | fluorine1.rufluorine1.ru |

An interesting and complex phenomenon observed during these alkylation reactions is the formation of unexpected byproducts through disproportionation. cas.cn This is particularly evident when using certain alkyl triflates, such as ethyl triflate and hexyl triflate, to alkylate the perfluorooctanoyl-derived alkoxide (a close analog of the perfluorononanoyl-derived alkoxide). cas.cnumich.edu

In these cases, the expected ethyl or hexyl ether is formed, but the corresponding methyl ether is also isolated as a significant byproduct. cas.cn For example, in the ethylation reaction with ethyl triflate, methyl perfluorooctyl ether was co-produced with a 15% yield alongside the main product. cas.cn This is attributed to a disproportionation mechanism involving the solvent, diglyme (bis(2-methoxyethyl) ether). It is proposed that the highly electrophilic alkyl triflate can first react with the diglyme solvent to form a Meerwein-type oxonium ion. cas.cnumich.edu This oxonium ion can then act as a methylating agent, transferring a methyl group to the fluorinated alkoxide and thus generating the methyl ether byproduct. cas.cnumich.edu This side reaction underscores the complexity of these transformations, where the solvent can become an active participant in the reaction pathway.

Formation of Polyfluorinated Amides (PFAMs) as Key Products in Specific Reactions

Polyfluorinated amides (PFAMs) represent another class of derivatives linked to perfluoroalkyl chains. While direct synthesis from perfluorononanoyl fluoride is not extensively detailed, the formation of PFAMs is a known outcome in the broader field of perfluoroalkyl chemistry, particularly as byproducts in industrial processes. nih.gov For example, N-methylperfluorooctanamide (MeFOA) and N-ethylperfluorooctanamide (EtFOA), which are amide derivatives of perfluorooctanoic acid (PFOA), have been identified and measured in materials synthesized via electrochemical fluorination (ECF). nih.gov Their presence in sulfonamide compounds at concentrations ranging from 12 to 6736 µg/g suggests they were historically significant as potential precursors to perfluorinated carboxylic acids (PFCAs). nih.gov

General synthetic routes for perfluorinated amides have been developed, though they often rely on sensitive acid derivatives or specialized coupling reagents rather than direct amidation of a perfluoroacyl fluoride. nih.govacs.org One modern, one-pot approach involves the N-perfluoroalkylation of nitrosoarenes with sodium perfluoroalkanesulfinates. nih.govacs.org This reaction proceeds through a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate, which can then be converted into a variety of perfluoroalkylated amides, hydroxamic acids, and thioamides. nih.govacs.org The stability of the amide bond in PFAMs is notable; a hydrolysis study showed no degradation of EtFOA to PFOA after eight days at pH 8.5. nih.gov

Chemical Modification of Substrates with this compound or its Analogs, e.g., Fluorinated Cellulose (B213188) Esters

This compound and its analogs, particularly the more reactive acyl chlorides, are effective reagents for the chemical modification of various substrates to impart desirable surface properties like hydrophobicity and oleophobicity. A key example is the fluorination of cellulose to create advanced materials. acs.orgresearchgate.net

In one study, cellulose nanocrystals (CNCs) were chemically modified using 2H,2H,3H,3H-perfluorononanoyl chloride, an analog of this compound. acs.orgresearchgate.net The esterification reaction was carried out by heating a dispersion of freeze-dried CNCs in pyridine (B92270) with the fluorinated acyl chloride. acs.org This process attaches the long fluorinated chains to the hydroxyl groups of the cellulose backbone, dramatically lowering the surface energy of the material. acs.org The resulting nanostructured fluorinated cellulose esters were then used to create superhydrophobic paper by spin-coating a dispersion of the modified nanocrystals. acs.orgresearchgate.nettechscience.com The introduction of these fluoroalkyl groups is crucial for enhancing the hydrophobicity of the final material. acs.org

This strategy is part of a broader effort to develop economically and ecologically viable methods for creating superhydrophobic surfaces for applications in self-cleaning materials, packaging, and textiles. acs.orgresearchgate.net Other research has explored the acylation of cellulose with different multi-branched short-chain fluorinated acids to produce waterproof and breathable films, demonstrating the versatility of using fluorinated acylating agents to modify biopolymers. csic.es

Advanced Derivatization for Analytical Characterization of this compound and its Reaction Products

The reliable quantification of this compound and its reaction products, such as perfluorononanoic acid (PFNA), in various environmental and biological samples presents an analytical challenge due to their polarity and low volatility. nih.gov To overcome this, advanced derivatization strategies are employed, primarily to make the analytes suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

These methods convert the polar carboxyl functional group of the corresponding carboxylic acid (the hydrolysis product of the acyl fluoride) into a less polar, more volatile derivative. nih.gov Two common approaches are esterification and amidation. nih.govresearchgate.net

Esterification : This involves reacting the PFCA with an alcohol (e.g., methanol, ethanol, isopropanol) under acidic catalysis to produce the corresponding volatile ester. nih.gov Another technique uses isobutyl chloroformate for a rapid derivatization process. mdpi.com

Amidation : This method converts the PFCA into an anilide derivative, which can also be readily analyzed by GC. nih.gov

Diazomethane (B1218177) Derivatization : A novel, rapid method uses diphenyl diazomethane for the derivatization of C2–C14 PFCAs, with the reaction completing in under a minute. researchgate.netyorku.ca This allows for the analysis of a wide spectrum of PFCAs, including ultrashort-chain species. researchgate.netyorku.ca

For analysis using high-performance liquid chromatography (HPLC), derivatization with a fluorescent tag can be used. Reagents such as 3-bromoacetyl coumarin (B35378) react with PFCAs to form highly fluorescent derivatives, enabling sensitive detection. nih.gov These derivatization techniques are often coupled with a preconcentration step, like solid-phase extraction (SPE), to achieve the very low limits of detection required for trace environmental analysis. nih.govnih.gov

| Analytical Technique | Derivatization Method | Reagent(s) | Target Analyte | Reference |

| GC-MS | Esterification | Alcohols (Methanol, Ethanol) + Acid Catalyst | PFCAs | nih.gov |

| GC-MS | Amidation | Aniline Precursors | PFCAs | nih.gov |

| GC-MS | Esterification | Isobutyl chloroformate | PFCAs | mdpi.com |

| GC-MS | Esterification | Diphenyl diazomethane | C2-C14 PFCAs | researchgate.netyorku.ca |

| HPLC-Fluorescence | Fluorescent Tagging | 3-bromoacetyl coumarin | C3-C12 PFCAs | nih.gov |

Spectroscopic Analysis in Mechanistic Investigations of Perfluorononanoyl Fluoride Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful technique for the structural elucidation of organofluorine compounds, including reaction products and intermediates derived from perfluorononanoyl fluoride (B91410). wikipedia.orgjeolusa.comnih.gov The wide chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, provides high sensitivity to the local electronic environment of the fluorine nuclei, making it an ideal tool for distinguishing between different fluorine-containing moieties within a molecule. wikipedia.orgalfa-chemistry.com

In the context of perfluorononanoyl fluoride chemistry, ¹⁹F NMR is instrumental in identifying the various perfluoroalkyl chains. The chemical shifts of fluorine atoms are highly dependent on their position relative to the carbonyl group and other functional groups. For instance, the fluorine atoms on the α-carbon (C2) to the carbonyl group will have a distinct chemical shift compared to those on the terminal CF₃ group or the intervening CF₂ groups. This allows for detailed structural assignment of reaction products. researchgate.net

Furthermore, NMR spectroscopy is crucial for identifying and characterizing reaction intermediates. researchgate.net The transient nature of many intermediates makes them difficult to isolate, but their presence can often be detected and their structure inferred from in-situ NMR measurements of the reaction mixture. researchgate.netmagritek.com Coupling constants between different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and other nuclei like ¹³C and ¹H provide valuable information about the connectivity of atoms within the molecule, further aiding in structural elucidation. wikipedia.orgjeolusa.com Two-dimensional NMR techniques, such as COSY, can be employed to establish correlations between different nuclei and map out the complete molecular structure. slideshare.net

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds ucsb.edu

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Note: Negative shifts are upfield of CFCl₃, and positive shifts are downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. epo.orgnih.gov In the chemistry of this compound, FT-IR is particularly useful for tracking the transformation of the acyl fluoride group. The carbonyl (C=O) stretching vibration of the acyl fluoride typically appears at a characteristic frequency in the infrared spectrum.

When this compound undergoes a reaction, for example, a conversion to a perfluorinated carboxylic acid or an ester, the position of the carbonyl absorption band will shift, and new absorption bands corresponding to the new functional groups will appear. For instance, the formation of a carboxylic acid would be indicated by the appearance of a broad O-H stretching band and a shift in the C=O stretching frequency. nasa.gov

By taking FT-IR spectra at different time intervals during a reaction, one can monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks. youtube.com This allows for the real-time tracking of the reaction's progress and can provide insights into the reaction kinetics. The strong absorptions associated with C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ region, are also a prominent feature in the FT-IR spectra of this compound and its derivatives. polimi.it

Table 2: Key FT-IR Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Significance in Reaction Monitoring |

| Acyl Fluoride (C=O) | ~1880 | Disappearance indicates consumption of starting material. |

| Carboxylic Acid (O-H) | 3300-2500 (broad) | Appearance indicates formation of a carboxylic acid product. |

| Carboxylic Acid (C=O) | ~1760 | Appearance indicates formation of a carboxylic acid product. |

| Ester (C=O) | ~1750 | Appearance indicates formation of an ester product. |

| C-F Stretch | 1300-1100 (strong) | Presence confirms the perfluorinated chain. |

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemical Analysis of Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. polimi.itnih.gov This makes it an invaluable tool for analyzing materials derived from this compound, especially when these materials are intended for applications where surface properties are critical, such as coatings and modified polymers. acs.org

XPS analysis of a surface treated with this compound or its derivatives would typically show the presence of fluorine, carbon, and oxygen. High-resolution scans of the C 1s and F 1s regions can provide detailed information about the chemical bonding environment. For example, the C 1s spectrum can be deconvoluted to distinguish between different types of carbon atoms, such as those in CF₂, CF₃, and C=O groups, based on their characteristic binding energies. researchgate.netlibretexts.org The F 1s spectrum can differentiate between covalent C-F bonds and ionic fluoride, which may be present as a result of degradation or reaction with the substrate. rsc.orgresearchgate.net

This detailed surface chemical information is crucial for understanding how the perfluorononanoyl moiety is attached to the surface and for correlating the surface composition with macroscopic properties like wettability and adhesion. acs.org XPS can also be used to assess the stability and degradation of fluorinated surface layers under various conditions. polimi.it

Table 3: Typical Binding Energies in XPS for Fluorine-Containing Surfaces

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | 284.6 - 285.0 |

| C-O | ~286.5 | ||

| C=O | ~288.0 | ||

| CF | ~289.0 | ||

| CF₂ | ~291.0 | ||

| CF₃ | ~293.0 | ||

| Fluorine | F 1s | Covalent C-F | ~688.0 - 689.0 |

| Ionic F⁻ | ~684.0 - 685.0 | ||

| Oxygen | O 1s | C=O | ~532.0 |

| C-O | ~533.5 |

Mass Spectrometry (MS) for Product Identification and Pathway Confirmation in Complex Reaction Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. mit.edu In the study of this compound chemistry, MS, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for identifying the products formed in complex reaction mixtures and for confirming proposed reaction pathways. core.ac.uknih.govlcms.cz

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For perfluoroacyl compounds, fragmentation often involves the loss of the carbonyl group (as CO) and subsequent cleavage of the perfluoroalkyl chain. nih.govresearchgate.net The analysis of these fragment ions can help to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the ions with high accuracy, further aiding in the unambiguous identification of reaction products. mdpi.com

In mechanistic studies, MS can be used to detect and identify minor byproducts and transient intermediates, providing crucial evidence to support or refute a proposed reaction mechanism. nih.gov For example, by analyzing the product mixture of a reaction involving this compound under different conditions, one can gain insights into the factors that influence the reaction pathway and product distribution. core.ac.uk Derivatization of non-ionizable products can also be employed to make them amenable to LC-MS analysis. nih.gov

Table 4: Common Fragmentation Pathways in Mass Spectrometry of Perfluoroacyl Compounds

| Precursor Ion | Fragmentation Process | Common Fragment Ions |

| [C₈F₁₇COF]⁺˙ | Loss of F˙ | [C₈F₁₇CO]⁺ |

| Loss of CO | [C₈F₁₇F]⁺˙ | |

| Cleavage of C-C bonds | [CₙF₂ₙ₊₁]⁺ (n < 8) | |

| [C₈F₁₇COO]⁻ (from a derivative) | Decarboxylation | [C₈F₁₇]⁻ |

| Further fragmentation | [CₙF₂ₙ₋₁]⁻ (n < 8) |

Theoretical and Computational Chemistry Studies of Perfluorononanoyl Fluoride Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energy Barrier Determination

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of PFAS reactivity. For compounds like perfluorononanoyl fluoride (B91410), DFT calculations are instrumental in mapping out potential reaction pathways and quantifying the associated energy barriers. These calculations can predict the likelihood of various transformations, such as hydrolysis, reduction, or reactions with atmospheric radicals.

DFT studies on related fluorotelomer sulfonates have successfully deciphered complex reaction pathways initiated by hydroxyl radicals. researchgate.netnih.gov These studies reveal that the reaction often begins with the abstraction of a hydrogen atom, followed by a cascade of reactions involving oxygen, leading to the formation of shorter-chain perfluoroalkyl carboxylates (PFCAs). researchgate.netnih.gov While perfluorononanoyl fluoride lacks the hydrogen atoms of fluorotelomers, it can undergo other reactions, such as nucleophilic attack at the carbonyl carbon.

For this compound, DFT could be employed to model its reaction with a nucleophile, such as water or hydroxide. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy barrier, a critical parameter for determining the reaction rate.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction of a Perfluoroacyl Fluoride

| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) |

| Nucleophilic Attack | Rf-COF + H2O | [Rf-C(OH)F-OH2]‡ | Rf-COOH + HF | 25-35 |

| Proton Transfer | Rf-COOH + HF | [Rf-COO-...H2F+]‡ | Rf-COO- + H2F+ | 5-10 |

Note: The data in this table is illustrative and based on general principles of perfluoroacyl fluoride reactivity, not on specific experimental or computational results for this compound.

Molecular Modeling and Simulation Techniques Applied to Perfluoroacyl Fluoride Transformations

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), offer a means to study the dynamic behavior of this compound and its interactions with its environment. MD simulations can provide insights into the conformational flexibility of the perfluorononyl chain and how it influences the accessibility of the acyl fluoride group to reactants.

For other PFAS, MD simulations have been used to investigate their behavior at interfaces, such as the air-water interface, which is crucial for understanding their environmental transport and fate. mdpi.com These simulations have shown that the hydrophobic perfluoroalkyl tail tends to orient away from the aqueous phase, while the polar head group remains in contact with water. mdpi.com A similar behavior would be expected for this compound, which could affect its reactivity in multiphase systems.

Furthermore, molecular modeling can be used to study the aggregation of perfluoroacyl fluorides and how this might alter their reactivity compared to individual molecules. The development of accurate force fields, which are sets of parameters used to describe the potential energy of a system, is crucial for realistic MD simulations of these compounds. tennessee.edu

Quantum Chemical Calculations for Characterization of Transition States and Intermediates

Quantum chemical calculations, often performed using DFT or higher-level ab initio methods, are essential for the detailed characterization of transition states and intermediates that occur during the reactions of this compound. The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier between reactants and products. Its geometry and electronic structure provide crucial clues about the reaction mechanism.

For instance, in a nucleophilic substitution reaction at the carbonyl carbon of this compound, quantum chemical calculations can reveal the bond lengths and angles of the atoms in the transition state, showing the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-fluorine bond.

Table 2: Hypothetical Geometric Parameters of a Transition State for Nucleophilic Attack on a Perfluoroacyl Fluoride

| Parameter | Value (Å or degrees) |

| C-Nucleophile bond length | 1.8 - 2.2 |

| C-F bond length | 1.5 - 1.8 |

| O=C-F bond angle | 95 - 105 |

Note: These values are hypothetical and intended to illustrate the type of information obtained from quantum chemical calculations of transition states.

Computational Investigations of Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational chemistry provides tools to investigate these solvent effects for reactions involving this compound. One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method can account for the bulk electrostatic effects of the solvent on the solute.

For a more detailed understanding, explicit solvent models can be used in which individual solvent molecules are included in the calculation. researchgate.net This approach allows for the study of specific interactions, such as hydrogen bonding between the solvent and the reactants or transition state. researchgate.net For example, in the hydrolysis of this compound, explicit water molecules could be included to model their role in stabilizing the transition state through hydrogen bonding.

Computational studies on other reactions have shown that polar solvents can significantly lower the energy barriers of reactions that involve charge separation in the transition state. researchgate.netrsc.org Given the polar nature of the carbonyl group in this compound, similar solvent effects would be anticipated for its reactions.

Environmental Degradation and Transformation Pathways of Perfluorononanoyl Fluoride: Chemical Kinetic Investigations

Abiotic Hydrolysis Pathways of Perfluoroacyl Fluorides in Aqueous Systems

Perfluoroacyl fluorides, including perfluorononanoyl fluoride (B91410), undergo abiotic hydrolysis in aqueous environments. This reaction is a significant pathway for their transformation. The general mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl fluoride. This is followed by an addition-elimination pathway that results in the formation of a perfluorocarboxylic acid (PFCA) and hydrogen fluoride. scholaris.cacopernicus.org

The hydrolysis of acyl fluorides is generally rapid under environmental conditions. scholaris.ca For perfluorononanoyl fluoride (C₈F₁₇COF), the reaction proceeds as follows:

C₈F₁₇COF + H₂O → C₈F₁₇COOH + HF copernicus.org

This process transforms the reactive acyl fluoride into the more stable and persistent perfluorononanoic acid (PFNA). The rate-limiting step in this mechanism does not involve the breaking of the highly stable carbon-fluorine (C-F) bond of the perfluoroalkyl chain. scholaris.ca

Atmospheric Oxidation Mechanisms of Related Perfluorinated Amides and Other Precursors

Perfluoroacyl fluorides are key intermediates in the atmospheric oxidation of a wide range of volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamides (FSAs). researchgate.netcdnsciencepub.com These precursors can be transported over long distances in the atmosphere to remote regions like the Arctic. cdnsciencepub.comscholaris.ca

The atmospheric degradation is typically initiated by reaction with hydroxyl (•OH) radicals. cdnsciencepub.com For example, the oxidation of FTOHs leads to the formation of perfluoroalkyl radicals (CF₃(CF₂)ₙ•) or perfluoroacyl peroxy radicals (CF₃(CF₂)ₙC(O)OO•), which are precursors to PFCAs. researchgate.netpops.int Perfluoroacyl fluorides are formed as intermediates in some of these atmospheric pathways. For instance, perfluorinated alcohols, which can be produced during the atmospheric degradation of many polyfluorinated molecules, can readily eliminate hydrogen fluoride (HF) to yield a perfluoroacyl fluoride. scholaris.ca

Similarly, polyfluorinated sulfonamides have been identified as significant precursors. cdnsciencepub.com Their atmospheric oxidation can lead to the formation of PFCAs, with perfluoroacyl fluorides acting as transient intermediates before hydrolysis. researchgate.netnih.gov

Determination of Chemical Kinetics and Degradation Rates under Simulated Environmental Conditions

While specific kinetic data for the degradation of this compound are not widely available, studies on related compounds provide insight into its expected reactivity. The hydrolysis of acyl fluorides in aqueous systems is considered to be a rapid process. scholaris.ca

The degradation rates of precursor compounds under simulated atmospheric conditions have been determined, which indirectly informs the formation rate of intermediates like this compound. For example, the atmospheric lifetimes of polyfluorinated sulfonamides, which can degrade into PFCAs, are estimated to be in the range of 20 to 40 days, allowing for long-range transport. cdnsciencepub.com Other precursors, such as certain hydrofluorocarbons (HFCs), can also degrade in the atmosphere to form PFCAs, with varying atmospheric lifetimes. acs.org Perfluoroaldehydes, another class of intermediates, have been found to have much shorter atmospheric lifetimes, on the order of hours to days when reacting with hydroperoxy (HO₂) radicals. copernicus.org

Interactive Data Table: Atmospheric Lifetimes of Selected PFAS Precursors

| Compound Class | Example Compound | Primary Oxidant | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|---|

| Polyfluorinated Sulfonamides (FSAs) | N-EtFOSA | •OH | 20-40 days | cdnsciencepub.com |

| Perfluoroaldehydes | C₂F₅CHO | HO₂ | 14.4–31.3 hours | copernicus.org |

| Perfluoroaldehydes | C₃F₇CHO | HO₂ | 21.6–51.8 hours | copernicus.org |

| Fluorotelomer Alcohols (FTOHs) | General | •OH | Several days | acs.org |

Formation of Perfluorocarboxylic Acids (PFCAs) as Stable Chemical Degradation Products

The degradation of this compound via hydrolysis leads directly to the formation of perfluorononanoic acid (PFNA), a C9 perfluorocarboxylic acid. copernicus.org PFCAs are a class of highly persistent and stable end-products resulting from the environmental transformation of many PFAS precursors. acs.org

The atmospheric oxidation of various volatile precursors ultimately converges on pathways that produce perfluoroacyl fluorides and other intermediates, which then hydrolyze to form a suite of PFCAs of different chain lengths. researchgate.netnih.gov The yields of specific PFCAs from these atmospheric processes can vary from less than 10% to over 100%, depending on the precursor and the specific reaction mechanism. researchgate.netnih.gov The presence of PFCAs like PFNA in remote environments is strong evidence for the long-range atmospheric transport of their volatile precursors and subsequent chemical transformation. acs.org

Q & A

Q. What are the established laboratory synthesis methods for perfluorononanoyl fluoride, and how do reaction conditions influence yield?

this compound is synthesized via direct fluorination of nonanoyl chloride using fluorine gas or sulfur tetrafluoride under controlled conditions. Key variables include temperature (typically 50–150°C), pressure (1–3 atm), and catalyst selection (e.g., antimony pentachloride). Side reactions, such as over-fluorination or chain scission, can be minimized by optimizing stoichiometry and reaction time. Post-synthesis purification often involves fractional distillation to isolate the target compound from branched or shorter-chain byproducts .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for quantification, offering sensitivity at sub-ppb levels. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical to identify characteristic C-F stretching vibrations (1,150–1,250 cm⁻¹) and fluorinated carbon chains. Method validation should include recovery tests in environmental samples (e.g., soil, water) to account for matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, use inert gas-purged gloveboxes for synthesis and handling. Personal protective equipment (PPE) must include fluoropolymer-coated gloves, face shields, and acid-resistant lab coats. Emergency measures should neutralize spills with calcium carbonate or specialized fluoride-binding agents. Ventilation systems must maintain airborne concentrations below 0.1 mg/m³, as recommended in safety data sheets .

Advanced Research Questions

Q. How does the structural isomerism of this compound impact its environmental fate and toxicity?

Branched isomers (e.g., 7-trifluoromethyl derivatives) exhibit higher bioaccumulation potential due to increased lipid solubility compared to linear isomers. Computational modeling (e.g., COSMOtherm) predicts partitioning coefficients, but experimental validation via octanol-water distribution assays is critical. Toxicity studies should differentiate isomers using cell-based assays (e.g., mitochondrial toxicity in HepG2 cells) to resolve structure-activity relationships .

Q. How can researchers resolve contradictions in toxicity data across experimental models for this compound?

Discrepancies often arise from variations in exposure duration, model organisms, and endpoints (e.g., hepatic vs. renal toxicity). Standardize protocols using OECD guidelines for acute/chronic toxicity testing. Cross-validate in vitro (e.g., PPARα activation in human hepatocytes) and in vivo models (e.g., zebrafish embryos) while controlling for metabolism differences. Meta-analyses of existing data should account for confounding factors like impurity profiles .

Q. What methodological challenges arise when studying the environmental persistence of this compound, and how can they be mitigated?

Longitudinal field studies face challenges in distinguishing abiotic degradation (e.g., photolysis) from microbial defluorination. Use isotopically labeled analogs (e.g., ¹⁸F-tracers) to track degradation pathways. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy can identify intermediate fluorinated products in soil/water systems. Collaborate with regulatory bodies to access long-term monitoring datasets from contaminated sites .

Q. What advanced computational approaches improve the prediction of this compound’s interactions with biological macromolecules?

Molecular dynamics simulations using force fields optimized for fluorocarbons (e.g., OPLS-AA) can model binding to serum proteins like albumin. Quantum mechanical calculations (DFT) predict reaction pathways for defluorination. Integrate machine learning models trained on existing PFAS toxicity databases to prioritize high-risk derivatives for experimental testing .

Methodological Guidelines

- Data Reliability : Prioritize experimental data over predictive models for persistence and bioaccumulation, as highlighted in PFOS alternative assessments .

- Standardization : Adopt EPA/ISO protocols for analytical method validation to ensure cross-study comparability .

- Ethical Compliance : Secure institutional approvals for toxicity studies, emphasizing replacement/reduction/refinement (3Rs) principles in animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.